Esculentin-2-ALb

Antimicrobial peptides Staphylococcus aureus MIC comparison

Researchers requiring reproducible antimicrobial peptide data face challenges from sequence divergence among amphibian AMPs. Esculentin-2-ALb is a defined 37-amino acid cyclic scaffold with quantified potency advantages: • 2-fold superior MIC vs. Esculentin-2-ALa against S. aureus (1.25 vs. 2.5 µg/mL) • 17% hemolysis at 100 µg/mL vs. 22% for Esculentin-2-ALa - enabling selectivity index calculations • C-terminal disulfide bond (Cys31-Cys37) for comparative stability assays in protease-rich environments Supplied as lyophilized powder, ≥95% HPLC purity, in 10-100 mg standard packs; bulk custom synthesis available.

Molecular Formula
Molecular Weight
Cat. No. B1576667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-2-ALb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-2-ALb: A 37-Residue Amphibian Antimicrobial Peptide with Broad-Spectrum Activity


Esculentin-2-ALb is a 37-amino acid antimicrobial peptide (AMP) isolated from the skin secretions of the Chinese torrent frog Amolops loloensis [1]. Belonging to the esculentin-2 family within the brevinin superfamily, it possesses a C-terminal disulfide bond (Cys31–Cys37) that confers a cyclic structure [2]. The peptide exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as the yeast Candida albicans [1].

Why Esculentin-2-ALb Cannot Be Substituted with Other Amphibian AMPs


Antimicrobial peptides from amphibian skin exhibit substantial sequence and functional divergence even within the same genus. Esculentin-2-ALb differs from its closest homolog, Esculentin-2-ALa, by four amino acid substitutions (F3→A, S4→A, L12→F, V23→E), which alter both antimicrobial potency and hemolytic profile [1][2]. Substitution with temporin family peptides from the same frog (e.g., Temporin-ALi) introduces a >10-fold difference in potency against key pathogens and a distinct structural class (linear vs. cyclic) [3]. Cross-species analogs such as Esculentin-2P, while sharing ~70% sequence identity, demonstrate divergent target pathogen spectra and potency metrics [4]. Direct experimental comparison is required for assay reproducibility and study validity.

Quantitative Differentiation of Esculentin-2-ALb: Comparative MIC and Hemolytic Data


Superior Anti-Staphylococcal Activity of Esculentin-2-ALb vs. Esculentin-2-ALa

Esculentin-2-ALb demonstrates 2-fold greater potency against Staphylococcus aureus ATCC 2592 compared to its closest homolog Esculentin-2-ALa [1][2].

Antimicrobial peptides Staphylococcus aureus MIC comparison Amphibian AMPs

Enhanced Activity Against Bacillus pumilus Relative to Temporin-ALi

Esculentin-2-ALb exhibits 3-fold greater antimicrobial activity against Bacillus pumilus compared to the temporin family peptide Temporin-ALi from the same frog species [1][2].

Antimicrobial peptides Bacillus pumilus MIC comparison Amphibian AMPs

Reduced Hemolytic Activity Compared to Esculentin-2-ALa

Esculentin-2-ALb shows 17% hemolysis at 100 µg/mL, representing a 23% relative reduction compared to Esculentin-2-ALa, which induces 22% hemolysis under identical conditions [1][2].

Hemolytic activity Selectivity index Rabbit erythrocytes Therapeutic window

Anti-Candida Activity Comparable to Esculentin-2-ALa

Both Esculentin-2-ALb and Esculentin-2-ALa exhibit identical antifungal potency against Candida albicans ATCC 2002 with an MIC of 2.5 µg/mL, confirming conserved anti-yeast activity within the esculentin-2-AL subfamily [1][2].

Antifungal Candida albicans MIC Amphibian AMPs

Structural Determinants: Cyclic Conformation via C-Terminal Disulfide Bond

Esculentin-2-ALb adopts a cyclic conformation stabilized by a disulfide bond between Cys31 and Cys37 at the C-terminus, a structural feature shared with Esculentin-2-ALa but absent in linear temporin family peptides such as Temporin-ALi [1][2].

Peptide structure Disulfide bond Cyclic peptide Stability

Recommended Research Applications for Esculentin-2-ALb Based on Quantitative Evidence


Anti-Staphylococcal Lead Optimization and Structure-Activity Relationship Studies

Given its 2-fold superior MIC against S. aureus relative to Esculentin-2-ALa (1.25 vs. 2.5 µg/mL), Esculentin-2-ALb serves as a more potent starting scaffold for SAR campaigns targeting Gram-positive pathogens [1]. Its defined amino acid substitutions (F3, S4, L12, V23) provide clear mutation points for alanine scanning and analog design.

Therapeutic Index Assessment and Selectivity Profiling

The 17% hemolytic activity of Esculentin-2-ALb at 100 µg/mL—lower than that of Esculentin-2-ALa (22%) and Temporin-ALi (21%)—positions this peptide as a candidate for therapeutic window studies where minimizing mammalian cell toxicity is prioritized [2]. Researchers can calculate selectivity indices using MIC values against target pathogens relative to HC50 values.

Cyclic AMP Stability and Pharmacokinetic Studies

The C-terminal disulfide bond (Cys31–Cys37) confers a cyclic topology that distinguishes Esculentin-2-ALb from linear temporin peptides [3]. This structural feature makes it suitable for comparative stability assays in serum, protease-rich environments, or simulated biological fluids to evaluate the protective effect of cyclization on peptide half-life.

Antifungal Mechanism of Action Investigations

With an MIC of 2.5 µg/mL against C. albicans ATCC 2002—identical to Esculentin-2-ALa—Esculentin-2-ALb provides a consistent tool for studying the antifungal mechanisms of esculentin-2 peptides [4]. Its activity can be benchmarked against standard antifungals (e.g., fluconazole, amphotericin B) in membrane permeabilization and ROS generation assays.

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